(6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
(6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a thiophene ring, a thiadiazole ring, and a pyrimidine ring The presence of a chloro and ethoxy group further adds to its chemical diversity
Preparation Methods
The synthesis of (6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps. One common synthetic route includes the condensation of 5-chloro-2-ethoxybenzaldehyde with 2-amino-5-thiophen-2-yl-1,3,4-thiadiazole under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is refluxed for several hours, leading to the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as piperidine or triethylamine, and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted products.
Scientific Research Applications
(6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the study of biological pathways and mechanisms.
Medicine: Due to its bioactivity, it is being explored for potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to (6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include other thiadiazolo[3,2-a]pyrimidines with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties. For example:
(6Z)-6-[(5-bromo-2-ethoxyphenyl)methylidene]-5-imino-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: This compound has a bromo group instead of a chloro group, which may affect its reactivity and bioactivity.
(6Z)-6-[(5-chloro-2-methoxyphenyl)methylidene]-5-imino-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: This compound has a methoxy group instead of an ethoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(6Z)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-5-imino-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S2/c1-2-25-13-6-5-11(19)8-10(13)9-12-15(20)23-18(21-16(12)24)27-17(22-23)14-4-3-7-26-14/h3-9,20H,2H2,1H3/b12-9-,20-15? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLYKADAKWOLMQ-HBDSZSESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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